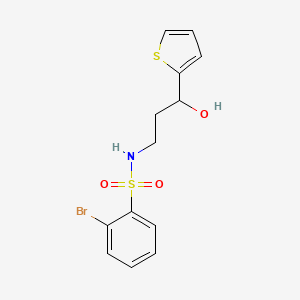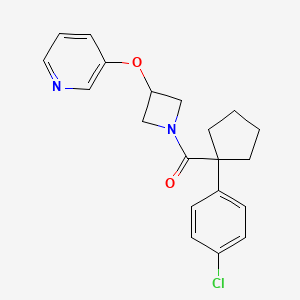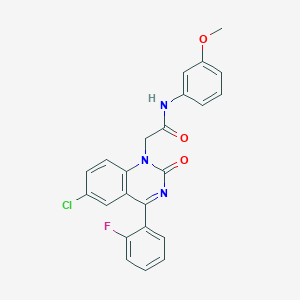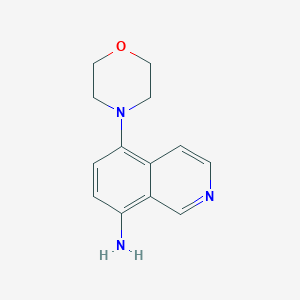
N-((5-(furan-2-yl)pyridin-3-yl)methyl)chroman-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-((5-(furan-2-yl)pyridin-3-yl)methyl)chroman-2-carboxamide” is a small molecule that belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Molecular Structure Analysis
The crystal structure of a similar compound, N-(pyridin-2-ylmethyl)furan-2-carboxamide, was elucidated by single crystal X-ray diffraction . In this molecule, the dihedral angle between furan and pyridine rings is 73.52 (14)° . The compound crystallized in an orthorhombic lattice with a space group of Pca21 .Scientific Research Applications
Synthesis and Chemical Transformations
The study on transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides in acidic media explores the acid-catalyzed transformations leading to furan ring opening and the synthesis of new fused heterocyclic systems, demonstrating the compound's utility in generating novel chemical entities with potential biological activities (Stroganova, Vasilin, & Krapivin, 2016).
Antiprotozoal Agents
The discovery of novel dicationic imidazo[1,2-a]pyridines, including derivatives of the compound , as antiprotozoal agents against T. b. rhodesiense and P. falciparum, suggests its potential for developing new treatments for parasitic infections (Ismail et al., 2004).
Molecular Imaging
Research on PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R) with derivatives like [11C]CPPC, highlights the compound's application in noninvasive imaging of neuroinflammation and contributing to the understanding of neuropsychiatric disorders (Horti et al., 2019).
Neuroinflammation and Schizophrenia
N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide has been identified as a potent agonist of the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR), showing potential for treating cognitive deficits in schizophrenia (Wishka et al., 2006).
Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3,4-dihydro-2H-chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-20(19-8-7-15-4-1-2-5-18(15)25-19)22-12-14-10-16(13-21-11-14)17-6-3-9-24-17/h1-6,9-11,13,19H,7-8,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERMRJSZPIMMCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)NCC3=CC(=CN=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4,4-Difluorocyclohexyl)-[2-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2857846.png)
![N-[[2-(Trifluoromethylsulfanyl)phenyl]methyl]prop-2-enamide](/img/structure/B2857850.png)

![4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2857852.png)



![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea](/img/structure/B2857857.png)
![Methyl 6-isopropyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2857862.png)


![4-Amino-3-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2857865.png)

![2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2857869.png)
